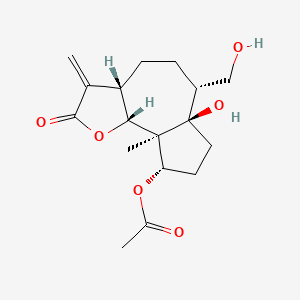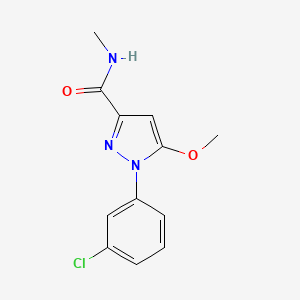
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Vue d'ensemble
Description
The compound “1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are known to exhibit a wide range of biological activities.
Molecular Structure Analysis
The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also has a chlorophenyl group, a methoxy group, and a methylcarbamoyl group attached to it.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regiospecific Synthesis : The synthesis of pyrazole derivatives, including those structurally related to 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole, is regiospecific. The correct identification of the regioisomer formed is crucial, and X-ray crystallography provides unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis for Biological Activities : Compounds like 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole serve as intermediates in synthesizing biologically active compounds, particularly in cancer therapy. These derivatives exhibit potential biological activities and are significant in the study of anticancer agents (Liu, Xu, & Xiong, 2017).
Chemical and Molecular Studies
Molecular Docking and Quantum Chemical Calculations : These compounds have been studied using molecular docking and quantum chemical calculations, exploring their potential in biological contexts like anticancer and antimicrobial applications (Viji et al., 2020).
Crystal Structure Analysis : Studies include crystal structure and Hirshfeld surface analysis, providing detailed insight into the molecular interactions and properties of such compounds (Aydın et al., 2021).
Applications in Fungicide Development
- Development of Novel Fungicides : Certain pyrazole derivatives are used in developing novel fungicides, showing high activity against fungi. These compounds have been used as radiotracers in metabolism, toxicology, and environmental studies (Liu et al., 2011).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with specific substituents have shown significant antimicrobial and anticancer activity, making them potential candidates for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : Some pyrazole derivatives are effective corrosion inhibitors for metals like steel in acidic solutions. They are studied using gravimetric, electrochemical, and theoretical methods to understand their interaction with metal surfaces (Yadav, Gope, Kumari, & Yadav, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-14-12(17)10-7-11(18-2)16(15-10)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZATUQGDWDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203173 | |
| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
CAS RN |
54708-68-8 | |
| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



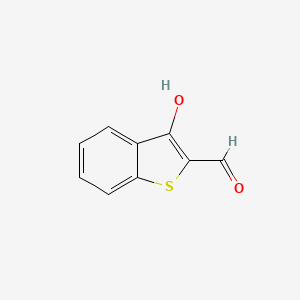
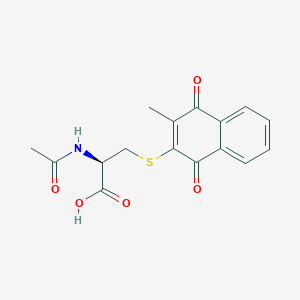
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)



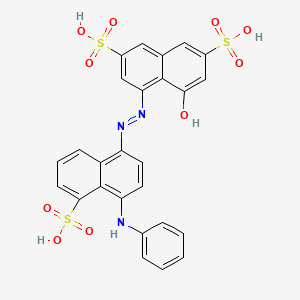


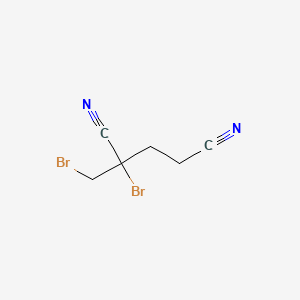


mercury](/img/structure/B1206855.png)
